

# Use of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine in neurological research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
|                | [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine |
| Compound Name: |                                                 |
| Cat. No.:      | B113093                                         |

[Get Quote](#)

## Application Notes: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

### Compound Identification

- Systematic Name: **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**
- IUPAC Name: 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine[1]
- CAS Number: 851169-57-8[1]
- Molecular Formula: C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O[1]
- Synonyms: (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine, 4-Methoxyphenyl-2-amino-N,N-dimethylethanamine[1][2]

### Introduction

**[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** is a phenethylamine derivative recognized for its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[2][3] While detailed pharmacological data for this specific compound is

limited in publicly accessible literature, its structural similarity to other neurologically active phenethylamines suggests its potential for use in neurological research, particularly in the development of therapeutics for mood and anxiety disorders.<sup>[3]</sup> This document provides an overview of its potential applications and representative protocols based on the activities of structurally related compounds.

### Potential Applications in Neurological Research

Based on its chemical structure and information from chemical suppliers, the primary applications of this compound in a research setting are:

- Synthetic Intermediate: The compound serves as a key building block in medicinal chemistry for the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.<sup>[2][3]</sup> Its structure is amenable to modifications that can alter its pharmacological profile, making it a valuable starting point for developing new antidepressants and anxiolytics.<sup>[3]</sup>
- Neurotransmitter System Research: It can be used in studies investigating neurotransmitter systems.<sup>[3]</sup> As a phenethylamine derivative, it is hypothesized to interact with monoamine systems, such as those for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Research could involve using this compound as a tool to probe receptor binding sites or transporter functions.
- Drug Discovery Lead Compound: The core structure can be used as a scaffold for the development of new psychoactive compounds. By analyzing its structure-activity relationships (SAR) through systematic chemical modifications, researchers can identify novel ligands with desired selectivity and potency for specific neurological targets.

### Hypothesized Mechanism of Action

Structurally related phenethylamines are known to exert their effects by interacting with various components of the monoaminergic system.<sup>[4]</sup> The primary hypothesized mechanisms for a compound like **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** would involve:

- Receptor Binding: Direct binding to G-protein coupled receptors (GPCRs), such as serotonin (e.g., 5-HT<sub>2A</sub>, 5-HT<sub>2C</sub>) and adrenergic (e.g., α<sub>1</sub>, β<sub>2</sub>) receptors.<sup>[5][6][7]</sup> Agonism or

antagonism at these receptors can modulate downstream signaling cascades, influencing neuronal excitability and communication.

- Transporter Inhibition: Inhibition of monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound could increase their availability and enhance monoaminergic neurotransmission, a common mechanism for antidepressant medications.[8]
- Neurotransmitter Release: Acting as a substrate for monoamine transporters, leading to neurotransmitter release through a process known as reverse transport.

The diagram below illustrates a potential signaling pathway based on the interaction of a phenethylamine derivative with a 5-HT<sub>2A</sub> receptor, a common target for this class of compounds.[4][7]



[Click to download full resolution via product page](#)

**Caption:** Hypothesized 5-HT<sub>2A</sub> receptor signaling pathway for a phenethylamine derivative.

## Quantitative Data (Representative)

No specific quantitative binding affinity or functional assay data for **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** is readily available in published literature. The following table presents representative data for other substituted phenethylamines at key neurological targets to provide a comparative context for potential research.[6][7]

| Target                             | Compound Class              | K <sub>i</sub> (nM) Range | EC <sub>50</sub> (nM) Range | Activity Type        |
|------------------------------------|-----------------------------|---------------------------|-----------------------------|----------------------|
| 5-HT <sub>2A</sub> Receptor        | Substituted Phenethylamines | 8 - 1,600                 | 32 - 3,400                  | Partial/Full Agonist |
| 5-HT <sub>2C</sub> Receptor        | Substituted Phenethylamines | 110 - 3,500               | N/A                         | Variable             |
| 5-HT <sub>1A</sub> Receptor        | Substituted Phenethylamines | 710 - >5,000              | N/A                         | Low Affinity         |
| α <sub>1</sub> Adrenergic Receptor | NBOMe Derivatives           | 300 - 900                 | N/A                         | High Affinity        |
| Norepinephrine Transporter (NET)   | Dimethyl-ethylamines        | Variable                  | IC <sub>50</sub> >1,000     | Weak Inhibitor       |
| Serotonin Transporter (SERT)       | Dimethyl-ethylamines        | Variable                  | IC <sub>50</sub> >1,000     | Weak Inhibitor       |

Note: This data is illustrative and derived from structurally related but distinct molecules.[6][7] K<sub>i</sub> represents binding affinity, EC<sub>50</sub> represents functional potency, and IC<sub>50</sub> represents inhibitory concentration. N/A indicates data not typically reported for this target/activity combination.

## Experimental Protocols

The following are detailed, representative protocols for experiments commonly used to characterize novel psychoactive compounds. These would need to be optimized for the specific physical and chemical properties of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**.

### Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity ( $K_i$ ) of the test compound for a specific receptor (e.g., human 5-HT<sub>2A</sub>) by measuring its ability to compete with a radiolabeled ligand.

#### Materials:

- HEK293 cells stably expressing the human 5-HT<sub>2A</sub> receptor.
- Cell membrane preparation from the above cells.
- Radioligand: [<sup>3</sup>H]ketanserin (a 5-HT<sub>2A</sub> antagonist).
- Non-specific ligand: Mianserin.
- Test Compound: **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, dissolved in DMSO and serially diluted.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and liquid scintillation counter.

#### Methodology:

- Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.
- Assay Setup: In a 96-well plate, add the following to each well:
  - 50 µL Assay Buffer (for total binding).
  - 50 µL Mianserin (10 µM final concentration, for non-specific binding).
  - 50 µL of serially diluted test compound.
- Add Radioligand: Add 50 µL of [<sup>3</sup>H]ketanserin (e.g., 1 nM final concentration) to all wells.

- Add Membranes: Add 100  $\mu$ L of the membrane preparation (e.g., 10-20  $\mu$ g protein) to each well to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3 times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of the test compound.
  - Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the  $IC_{50}$  value.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_a)$ , where  $[L]$  is the concentration of the radioligand and  $K_a$  is its affinity for the receptor.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for a radioligand receptor binding assay.

## Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the ability of the test compound to inhibit the reuptake of neurotransmitters (e.g., serotonin) into isolated nerve terminals (synaptosomes).

### Materials:

- Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin/norepinephrine).
- Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
- Krebs-Ringer Buffer.
- Radiolabeled Neurotransmitter: [<sup>3</sup>H]Serotonin ([<sup>3</sup>H]5-HT).
- Uptake Inhibitor Control: Fluoxetine (for SERT).
- Test Compound: **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, dissolved in DMSO and serially diluted.
- Glass-Teflon homogenizer, centrifuges.
- Liquid scintillation counter.

### Methodology:

- Synaptosome Preparation:
  - Dissect the brain region of interest on ice.
  - Homogenize the tissue in ice-cold Sucrose Buffer.
  - Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
  - Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2).
  - Resuspend the P2 pellet in Krebs-Ringer Buffer and determine protein concentration.

- Uptake Assay:
  - Pre-warm synaptosome aliquots to 37°C for 5 minutes.
  - Add the test compound (at various concentrations) or the control inhibitor (e.g., Fluoxetine) and pre-incubate for 10 minutes at 37°C.
  - Initiate uptake by adding [<sup>3</sup>H]5-HT (e.g., 10 nM final concentration).
  - Incubate for a short period (e.g., 5 minutes) at 37°C.
  - Set up parallel tubes on ice to determine non-specific uptake.
- Termination and Wash:
  - Terminate the uptake reaction by adding 3 mL of ice-cold buffer and immediately filtering through glass fiber filters.
  - Wash the filters rapidly with more ice-cold buffer.
- Quantification:
  - Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific uptake: Uptake at 37°C (CPM) - Uptake on ice (CPM).
  - Determine the percentage inhibition of specific uptake for each concentration of the test compound relative to the vehicle control.
  - Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to calculate the IC<sub>50</sub> value.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine | C11H18N2O | CID 4998377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 6. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines ( $\Psi$  derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Use of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine in neurological research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113093#use-of-2-amino-1-4-methoxyphenyl-ethyl-dimethylamine-in-neurological-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)